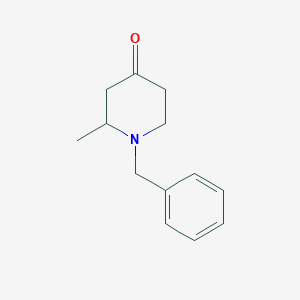

1-Benzyl-2-methylpiperidin-4-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-benzyl-2-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIZOPYFPXOGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455030 | |

| Record name | 1-benzyl-2-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203661-73-8 | |

| Record name | 1-benzyl-2-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-2-methylpiperidin-4-one chemical properties and structure

An In-depth Technical Guide to 1-Benzyl-4-piperidone: Chemical Properties, Structure, and Synthetic Applications

A Note on the Target Compound: Initial searches for "1-Benzyl-2-methylpiperidin-4-one" yielded limited specific data. This technical guide will therefore focus on the closely related and extensively documented compound, 1-Benzyl-4-piperidone (also known as N-Benzyl-4-piperidone). This compound is a critical intermediate in the synthesis of numerous pharmaceuticals and serves as a valuable case study for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

1-Benzyl-4-piperidone is a synthetic organic compound categorized as a piperidine derivative.[1] It is a key building block in the synthesis of various biologically active molecules, including analgesics and psychoactive substances.[2] At room temperature, it typically appears as a white to slightly off-white crystalline solid or a yellow liquid.[2][3]

Quantitative Chemical Data

The following table summarizes the key quantitative properties of 1-Benzyl-4-piperidone.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO | [1][4][5] |

| Molecular Weight | 189.25 g/mol | [3][4] |

| Exact Mass | 189.115364102 Da | [3] |

| CAS Number | 3612-20-2 | [1][4][5] |

| Density | 1.021 g/mL at 25 °C | [6] |

| Boiling Point | 134 °C at 7 mm Hg | [6] |

| Refractive Index | n20/D 1.541 | [6] |

Solubility

1-Benzyl-4-piperidone exhibits distinct solubility characteristics. It is highly soluble in common organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] It also shows good solubility in aromatic hydrocarbons like toluene and xylene.[2] However, it is generally insoluble in water, which is attributed to the hydrophobic nature of the benzyl group.[2]

Structural Information

The structure of 1-Benzyl-4-piperidone consists of a piperidine ring with a ketone group at the 4-position and a benzyl group attached to the nitrogen atom.

| Identifier | String | Source(s) |

| IUPAC Name | 1-benzylpiperidin-4-one | [2][5] |

| SMILES | C1CN(CCC1=O)CC2=CC=CC=C2 | [5] |

| InChI | InChI=1S/C12H15NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | [1][5] |

| InChIKey | SJZKULRDWHPHGG-UHFFFAOYSA-N | [1][5] |

The piperidine ring in derivatives of 1-Benzyl-4-piperidone typically adopts a chair conformation.[7]

Experimental Protocols

1-Benzyl-4-piperidone is a versatile precursor in organic synthesis. It is used as a starting material for the synthesis of fentanyl and its analogues, as well as other pharmaceutically active compounds.[1][8]

Synthesis of 1-Benzyl-4-piperidone

A common method for the synthesis of 1-Benzyl-4-piperidone involves the reaction of benzylamine with methyl acrylate, followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation.

An Efficient One-Pot Synthesis Method:

A more recent and efficient method involves a one-pot reaction.[9]

-

Step 1: Benzylamine and an organic solvent are mixed in a reactor.

-

Step 2: An appropriate amount of acrylate is added, with a molar ratio of acrylate to benzylamine between 2.6 and 5. The mixture is stirred for one hour.

-

Step 3: The mixture is then heated to a range of 50 to 60 degrees Celsius and maintained at this temperature for an additional 9 to 24 hours. The excess acrylate helps to reduce the formation of mono-ester byproducts.[9]

-

Step 4: Following the reaction, unreacted acrylate and the solvent are recovered, typically via distillation.

-

Step 5: Organic bases are introduced, and the system is maintained at 50 to 85 degrees Celsius for 9 to 16 hours to yield high-purity 1-Benzyl-4-piperidone.[9]

Synthesis of N'-(1-benzylpiperidin-4-yl)acetohydrazide (A Fentanyl Precursor Intermediate)

This protocol describes the synthesis of a derivative of 1-Benzyl-4-piperidone, which serves as a starting material for Fentanyl-based analgesics.[10]

-

Step 1: Formation of N'-(1-benzylpiperidin-4-ylidene)acetohydrazide

-

A solution of 9.45 g (0.05 mol) of 1-benzylpiperidin-4-one in 30 mL of ethanol is added dropwise to a solution of 3.7 g (0.05 mol) of acetylhydrazide in 30 mL of ethanol.

-

The mixture is left to react overnight.

-

The ethanol is then evaporated, and the resulting product is crystallized from acetone.[10]

-

-

Step 2: Reduction to N'-(1-benzylpiperidin-4-yl)acetohydrazide

-

To a solution of 6.125 g (0.025 mol) of the product from Step 1 dissolved in a mixture of 25 mL of ethanol and 50 mL of THF, 1.9 g (0.05 mol) of NaBH₄ is added in small aliquots over 15 minutes.

-

The solution is left to react overnight.

-

The ethanol and THF are evaporated. 50 mL of CHCl₃ is added to the residue.

-

With cooling and stirring, a solution of 3 g (0.05 mol) of CH₃COOH in 10 mL of water is added dropwise.

-

The organic layer is separated, dried over MgSO₄, and the solvent is evaporated.

-

The final product is recrystallized from hot ethanol.[10]

-

Applications in Drug Development

1-Benzyl-4-piperidone is a crucial intermediate in the development of various therapeutics.

-

Menin Inhibitors for Leukemia: It is instrumental in designing potent and selective inhibitors of the menin-mixed lineage leukemia (MLL) protein-protein interaction, which is a key driver in certain types of acute leukemia.[9]

-

Acetylcholinesterase Inhibitors: Derivatives of 1-benzyl-4-piperidone have been developed as potent acetylcholinesterase (AChE) inhibitors. For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a potent anti-AChE inhibitor with a selective affinity for AChE over butyrylcholinesterase.[11]

-

Antimitotic Agents: The oxime derivative of N-Benzyl-4-piperidone has shown antimitotic activity, suggesting its potential as an anticancer agent.[12]

Visualized Synthetic Pathway

The following diagram illustrates the role of 1-Benzyl-4-piperidone as a precursor in the synthesis of various classes of pharmaceutical compounds.

Caption: Synthetic utility of 1-Benzyl-4-piperidone.

References

- 1. caymanchem.com [caymanchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-苄基-4-哌啶酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Piperidinone, 1-(phenylmethyl)- [webbook.nist.gov]

- 6. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. N-Benzyl-4-piperidone | CAS#:3612-20-2 | Chemsrc [chemsrc.com]

- 9. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 10. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of 1-Benzyl-2-methylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and stereochemistry of 1-Benzyl-2-methylpiperidin-4-one, a heterocyclic compound of interest in medicinal chemistry. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and understanding the stereochemical nuances of its derivatives is crucial for developing potent and selective therapeutic agents.[1][2][3] This document details the synthetic pathways to obtain the stereoisomers of this compound, outlines potential separation strategies, and presents a framework for their characterization.

Stereochemistry of this compound

This compound possesses a stereocenter at the C2 position of the piperidine ring, giving rise to two enantiomers: (R)-1-benzyl-2-methylpiperidin-4-one and (S)-1-benzyl-2-methylpiperidin-4-one. Due to the substitution pattern, these enantiomers can also exist as a pair of diastereomers: cis and trans, referring to the relative orientation of the methyl group at C2 and the benzyl group on the nitrogen. The cis isomer has the methyl group and the lone pair of the nitrogen on the same side of the ring's average plane, while in the trans isomer, they are on opposite sides. This results in a total of four possible stereoisomers.

Synthesis of Stereoisomers

The synthesis of 2-substituted N-benzyl-4-piperidones can be effectively achieved through a double aza-Michael reaction using substituted divinyl ketones and benzylamine.[1][4][5] This method provides a concise and high-yielding route to the racemic mixture of the target compound. To obtain chirally enriched or separated diastereomers, a chiral auxiliary can be employed.[1][5]

Experimental Protocol: Synthesis of Racemic this compound

This protocol is adapted from the synthesis of 2-substituted N-benzylic 4-piperidones.[1][5]

Step 1: Synthesis of hexa-1,5-dien-3-ol

To a solution of acrolein in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of vinylmagnesium bromide in THF is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature over 1 hour. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield hexa-1,5-dien-3-ol.

Step 2: Synthesis of hexa-1,5-dien-3-one (Divinyl Ketone)

The crude hexa-1,5-dien-3-ol is dissolved in dichloromethane. Activated manganese dioxide and 4 Å molecular sieves are added, and the mixture is heated to 50 °C for 3 hours. The reaction mixture is then cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure to give hexa-1,5-dien-3-one.

Step 3: Synthesis of this compound (Aza-Michael Reaction)

A solution of hexa-1,5-dien-3-one in a 3:1 mixture of acetonitrile and water is added dropwise over 40 minutes to a stirred solution of benzylamine and sodium bicarbonate in the same solvent mixture at 16 °C. The reaction mixture is then heated to 95 °C for 1.5 hours. After cooling to room temperature, the acetonitrile is removed under reduced pressure. The remaining aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound as a mixture of diastereomers.[5]

Separation of Stereoisomers

The separation of the cis and trans diastereomers of this compound can be achieved by column chromatography. For the separation of enantiomers, chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or Supercritical Fluid Chromatography (SFC) can be employed.[6] An alternative approach involves the use of a chiral auxiliary during the synthesis, leading to diastereomers that can be separated by conventional chromatography, followed by the removal of the auxiliary.[1][5]

Quantitative Data

Table 1: Physical and Spectroscopic Properties of 1-Benzyl-4-piperidone

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅NO | [7] |

| Molecular Weight | 189.25 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 134 °C at 7 mmHg | [7] |

| Density | 1.021 g/mL at 25 °C | [7] |

| ¹H NMR (400MHz, CDCl₃) δ (ppm) | 7.39-7.28 (m, 5H), 3.65 (s, 2H), 2.77 (t, 4H), 2.48 (t, 4H) | [7] |

Table 2: Characterization Data for Stereoisomers of this compound (To Be Determined)

| Stereoisomer | Melting Point (°C) | Optical Rotation [α]D (c, solvent) | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |

| (cis)-(±)-1-Benzyl-2-methylpiperidin-4-one | Data not available | Data not available | Data not available | Data not available |

| (trans)-(±)-1-Benzyl-2-methylpiperidin-4-one | Data not available | Data not available | Data not available | Data not available |

| (+)-(cis)-1-Benzyl-2-methylpiperidin-4-one | Data not available | Data not available | Data not available | Data not available |

| (-)-(cis)-1-Benzyl-2-methylpiperidin-4-one | Data not available | Data not available | Data not available | Data not available |

| (+)-(trans)-1-Benzyl-2-methylpiperidin-4-one | Data not available | Data not available | Data not available | Data not available |

| (-)-(trans)-1-Benzyl-2-methylpiperidin-4-one | Data not available | Data not available | Data not available | Data not available |

Signaling Pathways and Pharmacological Relevance

While the N-benzyl piperidine motif is a common feature in compounds targeting various biological pathways, no specific signaling pathways or pharmacological activities have been reported in the literature for the stereoisomers of this compound.[8] However, derivatives of 2-substituted 4-piperidones have been investigated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease.[1][4][5] The biological evaluation of the individual stereoisomers of this compound would be a valuable area for future research to explore their potential as modulators of biological targets.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic workflow for the preparation of racemic this compound.

References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 8. ajchem-a.com [ajchem-a.com]

Spectroscopic Data of 1-Benzyl-2-methylpiperidin-4-one: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-2-methylpiperidin-4-one is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. As a derivative of piperidine, a common scaffold in pharmaceuticals, understanding its structural and electronic properties is crucial for the design of novel therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation of its molecular structure and purity. This technical guide provides a summary of the available spectroscopic data for this compound, along with general experimental protocols for these analytical methods.

Challenges in Data Acquisition

A comprehensive search of publicly available scientific databases and literature reveals a significant lack of specific experimental spectroscopic data for this compound. While data for structurally related compounds such as 1-Benzyl-4-piperidone and 1-Benzyl-4-methylpiperidin-4-ol are accessible, direct NMR, IR, and MS spectra for the title compound could not be located. The information presented herein is therefore based on predicted values and data from analogous structures, which should be used as a reference until experimental data becomes available.

Predicted Spectroscopic Data

Due to the absence of experimental data, the following tables summarize the predicted spectroscopic characteristics for this compound. These predictions are based on established principles of spectroscopy and comparison with structurally similar molecules.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Benzyl-CH₂ | ~3.6 - 3.8 | s |

| Aromatic-H | ~7.2 - 7.4 | m |

| Piperidine-H2 (CH-CH₃) | ~2.8 - 3.1 | q |

| Piperidine-H3 (CH₂) | ~2.5 - 2.7 | m |

| Piperidine-H5 (CH₂) | ~2.3 - 2.5 | t |

| Piperidine-H6 (CH₂) | ~2.9 - 3.2 | m |

| Methyl-H (CH₃) | ~1.0 - 1.2 | d |

Predicted in CDCl₃. s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~208 - 212 |

| Aromatic-C (quaternary) | ~138 - 140 |

| Aromatic-CH | ~127 - 130 |

| Benzyl-CH₂ | ~60 - 63 |

| Piperidine-C2 (CH-CH₃) | ~58 - 62 |

| Piperidine-C3 (CH₂) | ~40 - 45 |

| Piperidine-C5 (CH₂) | ~38 - 42 |

| Piperidine-C6 (CH₂) | ~50 - 55 |

| Methyl-C (CH₃) | ~15 - 20 |

Predicted in CDCl₃.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1710 - 1725 | Strong |

| C-H (Aromatic) | ~3000 - 3100 | Medium |

| C-H (Aliphatic) | ~2850 - 2960 | Medium-Strong |

| C-N (Amine) | ~1100 - 1200 | Medium |

| C=C (Aromatic) | ~1450 - 1600 | Medium |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion |

| 217 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 126 | [M - C₇H₇]⁺ |

General Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder before running the sample.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a novel compound like this compound is depicted in the following diagram.

The Multifaceted Biological Activities of 2-Methyl Substituted Piperidones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-methyl substituted piperidones, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. This document summarizes key quantitative data, details experimental protocols for assessing biological activity, and visualizes the underlying signaling pathways, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Core Biological Activities

2-Methyl substituted piperidones have demonstrated a broad spectrum of pharmacological effects, including cytotoxic, anti-inflammatory, anticonvulsant, and neuroprotective activities. The versatility of the piperidone scaffold allows for a wide range of structural modifications, leading to compounds with diverse and potent biological profiles.

Quantitative Biological Data

The following tables summarize the reported biological activities of various 2-methyl substituted piperidone derivatives and related piperidone compounds.

Table 1: Cytotoxic Activity of Piperidone Derivatives

| Compound | Cell Line | Assay | Activity Metric | Value | Reference |

| Piperidone P3 | HL-60 | DNS Assay | CC50 | 2.26 µM | [1] |

| Piperidone P4 | HL-60 | DNS Assay | CC50 | 1.91 µM | [1] |

| Piperidone P5 | CCRF-CEM | DNS Assay | CC50 | 1.52 µM | [1] |

| Melphalan | Various Cancer | DNS Assay | Average CC50 | 17.8 µM | [1] |

| 2-(4-chlorobenzyl)glutarimide (4b) | - | MES | ED50 | - | [2] |

| 2-(4-chlorobenzyl)glutarimide (4b) | - | scMet | ED50 | - | [2] |

CC50: 50% cytotoxic concentration; ED50: Median effective dose. MES: Maximal Electroshock; scMet: subcutaneous Metrazol (pentylenetetrazol) test. Note: Specific ED50 values for compound 4b were not provided in the abstract.

Table 2: Anti-Inflammatory and Neuroprotective Activity of Piperidone Derivatives

| Compound | Assay | Target/Model | Activity Metric | Value | Reference |

| Compound 7q | Aβ(1-42) self-aggregation inhibition | - | % Inhibition | 59.11% at 20 µM | [3] |

| Compounds 6b, 7p, 7q | Anti-inflammatory | LPS-induced BV-2 cells | - | Suppression of TNF-α, IL-1β, IL-6 | [3] |

| Amido-piperizine 1 | Neuroprotection | Glutamate excitotoxicity | - | Robust neuroprotection | |

| Amido-piperizine 1 | Neuroprotection | Peroxide induced oxidative stress | - | Robust neuroprotection |

Aβ: Amyloid-beta; LPS: Lipopolysaccharide; TNF-α: Tumor necrosis factor-alpha; IL-1β: Interleukin-1beta; IL-6: Interleukin-6.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of piperidone derivatives.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-methyl substituted piperidone derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the CC50 value.[2][4]

-

2. Differential Nuclear Staining (DNS) Assay

This fluorescence-based assay distinguishes between live and dead cells.

-

Principle: The assay uses two nucleic acid intercalators: Hoechst 33342, which stains the nuclei of all cells (live and dead) blue, and Propidium Iodide (PI), which only enters and stains the nuclei of dead or dying cells with compromised membranes red.

-

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.

-

Staining: After the incubation period, add a solution containing Hoechst 33342 and PI to each well.

-

Imaging: Acquire images of the stained cells using a fluorescence microscope equipped with appropriate filters for blue and red fluorescence.

-

Cell Counting: Quantify the number of live (blue nuclei) and dead (red nuclei) cells using image analysis software.

-

Data Analysis: Calculate the percentage of dead cells for each treatment condition and determine the CC50 value.[1]

-

Anti-Inflammatory Assay

1. Griess Assay for Nitric Oxide (NO) Production

This assay measures the production of nitric oxide, a key inflammatory mediator.

-

Principle: The Griess reagent reacts with nitrite (a stable product of NO) in the cell culture supernatant to form a colored azo compound, which can be quantified spectrophotometrically.

-

Protocol:

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with the 2-methyl substituted piperidone derivatives for a specified time (e.g., 1 hour).

-

Inflammatory Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production by the test compounds.[5][6]

-

Anticonvulsant Assays

1. Maximal Electroshock (MES) Seizure Test

This is a widely used preclinical model for generalized tonic-clonic seizures.

-

Principle: An electrical stimulus is delivered to the animal to induce a maximal seizure, characterized by a tonic hindlimb extension. The ability of a compound to prevent this extension is a measure of its anticonvulsant activity.

-

Protocol:

-

Animal Preparation: Use mice or rats, acclimated to the laboratory environment.

-

Compound Administration: Administer the 2-methyl substituted piperidone derivative via a suitable route (e.g., intraperitoneally or orally) at various doses.

-

Seizure Induction: At the time of peak effect of the compound, deliver an electrical stimulus (e.g., 50 mA for mice, 60 Hz for 0.2 seconds) through corneal or auricular electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension. Abolition of this response is considered protection.

-

Data Analysis: Determine the median effective dose (ED50) of the compound required to protect 50% of the animals from the tonic hindlimb extension.[1][7]

-

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.

-

Principle: The chemical convulsant pentylenetetrazole (PTZ) is administered subcutaneously to induce clonic seizures. The ability of a compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential.

-

Protocol:

-

Animal Preparation and Compound Administration: As described for the MES test.

-

PTZ Administration: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.

-

Observation: Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).

-

Data Analysis: Determine the ED50 of the compound that protects 50% of the animals from clonic seizures.[8][9]

-

Signaling Pathways and Mechanisms of Action

The biological activities of 2-methyl substituted piperidones are mediated through their interaction with various cellular signaling pathways.

Cytotoxic Activity: Induction of Apoptosis

Many cytotoxic piperidone derivatives induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated by the intrinsic (mitochondrial) pathway.

Caption: Intrinsic apoptosis pathway induced by 2-methyl substituted piperidones.

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of piperidones are often attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.

Caption: Inhibition of the NF-κB signaling pathway by 2-methyl substituted piperidones.

Experimental Workflow: In Vitro Neuroprotection Assay

A general workflow for assessing the neuroprotective effects of 2-methyl substituted piperidones against an induced neurotoxic insult is depicted below.

Caption: A generalized workflow for evaluating the neuroprotective effects of compounds in vitro.

Conclusion

2-Methyl substituted piperidones represent a promising class of compounds with a diverse range of biological activities. Their cytotoxic, anti-inflammatory, anticonvulsant, and neuroprotective properties make them attractive candidates for further investigation in the development of novel therapeutic agents for various diseases, including cancer, inflammatory disorders, epilepsy, and neurodegenerative conditions. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this exciting field. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these versatile molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 8. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Strategic Pivot: 1-Benzyl-2-methylpiperidin-4-one as a Keystone for Alkaloid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents frequently turns to the intricate architecture of natural products, particularly alkaloids, which possess a wide array of biological activities. Within this diverse class of compounds, piperidine alkaloids, characterized by their six-membered nitrogen-containing ring, represent a significant and recurring structural motif. The strategic synthesis of these complex molecules often relies on the use of versatile and functionalized building blocks. Among these, 1-benzyl-2-methylpiperidin-4-one has emerged as a precursor of significant interest, offering a pre-functionalized and stereochemically defined scaffold for the efficient construction of various alkaloid frameworks. This technical guide provides a comprehensive overview of the synthesis of this compound and explores its potential as a pivotal precursor in the synthesis of piperidine alkaloids.

Synthesis of the Precursor: this compound

The efficient construction of the this compound core is a critical first step in its application for alkaloid synthesis. A notable and effective method for its preparation involves a one-pot reaction that combines Michael addition and Dieckmann condensation, followed by decarboxylation. This approach offers good yields and a straightforward process.

A detailed experimental protocol for the synthesis of racemic this compound has been reported, providing a reliable method for obtaining this key precursor. The synthesis begins with the reaction of benzylamine with a suitable Michael acceptor, followed by an intramolecular cyclization and subsequent workup to yield the desired product.

Table 1: Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | Benzylamine, Methyl vinyl ketone | Acetonitrile, water, NaHCO3, reflux | This compound | 65 |

A logical workflow for the synthesis of this compound is depicted below.

Caption: Synthetic workflow for this compound.

Application in the Synthesis of 2,6-Disubstituted Piperidine Alkaloids

While direct total syntheses of specific alkaloids starting from this compound are not extensively documented in readily available literature, its structural features make it an ideal precursor for a range of 2,6-disubstituted piperidine alkaloids. The presence of the methyl group at the C-2 position provides a crucial stereocenter and a point for further functionalization. The ketone at C-4 allows for the introduction of various side chains through reactions such as Wittig olefination, Grignard additions, or reductive amination. The benzyl group on the nitrogen serves as a versatile protecting group that can be readily removed under various conditions to allow for further modifications.

The general strategy for utilizing this compound in alkaloid synthesis would involve the following key transformations:

-

Stereoselective modification of the C-4 ketone: This is a critical step to introduce the desired substituent at this position with the correct stereochemistry. This can be achieved through various stereoselective reduction or addition reactions.

-

Introduction of the C-6 substituent: This can be accomplished through various methods, including conjugate addition to an α,β-unsaturated ketone derived from the C-4 ketone, or through ring-closing metathesis strategies.

-

Deprotection and final modifications: Removal of the N-benzyl group and any other protecting groups, followed by final functional group manipulations, would lead to the target alkaloid.

A generalized synthetic pathway illustrating the potential use of this compound as a precursor for 2,6-disubstituted piperidine alkaloids is presented below.

Caption: General strategy for alkaloid synthesis.

Potential Alkaloid Targets

Based on the structure of this compound, several classes of piperidine alkaloids are conceivable synthetic targets. These include, but are not limited to:

-

Spectaline and Isospectaline: These alkaloids feature a 2-methyl-6-alkylpiperidine core. The synthesis of these molecules could be envisioned by introducing the long alkyl chain at the C-6 position of a derivative of this compound.

-

Cassine and Isocassine: Similar to spectaline, these alkaloids possess a 2-methyl-6-alkylpiperidine structure, with the alkyl chain containing a ketone functionality. The synthetic approach would involve the elaboration of the C-6 side chain to incorporate the carbonyl group.

-

Prosophylline and Prosopine: These di-substituted piperidine alkaloids, while not having a methyl group at C-2, highlight the general utility of substituted piperidones in alkaloid synthesis. The methodologies used for their synthesis could potentially be adapted to start from this compound.

Signaling Pathways and Biological Activity

The biological activities of piperidine alkaloids are diverse and often involve interactions with various signaling pathways. While specific signaling pathways for alkaloids directly derived from this compound are yet to be elucidated, the known biological activities of related 2,6-disubstituted piperidine alkaloids offer insights into their potential mechanisms of action. For instance, many piperidine alkaloids exhibit cytotoxicity against cancer cell lines, antibacterial activity, and effects on the central nervous system. The underlying signaling pathways could involve apoptosis induction, inhibition of bacterial cell wall synthesis, or modulation of neurotransmitter receptors. Further research into the biological activities of alkaloids synthesized from this precursor is warranted to uncover their therapeutic potential and associated signaling pathways.

Conclusion

This compound stands as a valuable and strategically important precursor for the synthesis of a variety of piperidine alkaloids, particularly those with a 2,6-disubstituted pattern. Its efficient synthesis and the presence of multiple functional handles provide a versatile platform for the construction of complex natural products and their analogues. While the direct application of this specific precursor in the total synthesis of named alkaloids requires further exploration and documentation, its potential is evident from the established chemistry of related piperidones. For researchers in drug discovery and development, this compound represents a promising starting point for accessing novel and biologically active chemical entities, paving the way for the development of future therapeutics. Further synthetic studies starting from this precursor are highly encouraged to unlock its full potential in the realm of alkaloid synthesis.

An In-depth Technical Guide to the Conformational Analysis of cis and trans 1-Benzyl-2-methylpiperidin-4-one

This guide provides a comprehensive overview of the conformational analysis of the diastereomers of 1-Benzyl-2-methylpiperidin-4-one, intended for researchers, scientists, and professionals in drug development. The piperidin-4-one scaffold is a significant structural motif in medicinal chemistry, and understanding the three-dimensional arrangement of its derivatives is crucial for elucidating structure-activity relationships (SAR) and for rational drug design.

Introduction to the Conformational Landscape of Piperidin-4-ones

The six-membered piperidin-4-one ring predominantly adopts a chair conformation to minimize torsional and steric strain. However, the presence of substituents on the ring can influence the conformational equilibrium, potentially leading to distorted chair or even boat conformations. In the case of this compound, the stereochemistry at the C2 position gives rise to two diastereomers: cis and trans. The relative orientation of the methyl group at C2 with respect to other ring substituents will dictate the preferred conformation of each isomer.

The conformational preference of substituents on a piperidine ring is influenced by steric and electronic effects. For a 2-substituted piperidine, the substituent can adopt either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents to minimize steric interactions with other ring atoms.

Synthesis and Separation of Isomers

The synthesis of this compound can be achieved through a multi-step process, often culminating in a cyclization reaction. A common approach involves the Dieckmann condensation or a related intramolecular cyclization. The synthesis of the precursor, N,N-bis(β-propionate methyl ester) benzylamine, can be accomplished by reacting benzylamine with methyl acrylate. Subsequent methylation at the alpha position to one of the carbonyl groups, followed by cyclization, hydrolysis, and decarboxylation would yield a mixture of the cis and trans isomers of this compound.

Experimental Protocol for Synthesis:

-

Synthesis of N,N-bis(β-propionate methyl ester) benzylamine: Benzylamine is reacted with two equivalents of methyl acrylate in a suitable solvent like methanol at room temperature. The reaction is typically stirred for 24-48 hours. The product is then isolated by removal of the solvent under reduced pressure.

-

Formation of this compound: The resulting diester is treated with a strong base, such as sodium methoxide in an anhydrous solvent like toluene, to induce a Dieckmann condensation. This is followed by the introduction of a methyl group using a suitable methylating agent (e.g., methyl iodide). The cyclized product is then subjected to acidic hydrolysis and decarboxylation to yield a mixture of the cis and trans isomers of this compound.

-

Separation of Diastereomers: The separation of the cis and trans diastereomers can be achieved using column chromatography on silica gel. The choice of eluent is critical and would be determined empirically, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane). The separation is monitored by thin-layer chromatography (TLC).

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the conformational analysis of cyclic molecules in solution. The key parameters derived from ¹H NMR spectra are chemical shifts (δ) and proton-proton coupling constants (J). The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. This relationship is instrumental in distinguishing between axial and equatorial protons and, consequently, in determining the conformation of the ring and the orientation of its substituents.

-

Large coupling constants (typically 8-12 Hz) are indicative of a diaxial relationship between two protons (dihedral angle of ~180°).

-

Small coupling constants (typically 2-5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship (dihedral angles of ~60° and ~60°, respectively).

For the trans isomer of this compound, the methyl group at C2 and a proton at C3 would be on opposite sides of the ring. In a chair conformation with an equatorial methyl group, the proton at C2 would be axial. The coupling between this axial proton at C2 and the axial proton at C3 would be expected to be large.

For the cis isomer, with an equatorial methyl group, the proton at C2 would be axial. The coupling between this axial proton at C2 and the equatorial proton at C3 would be expected to be small.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectroscopic data for the cis and trans isomers of this compound in a chair conformation with an equatorial 2-methyl group. The data is illustrative and based on general principles of piperidine conformational analysis.

Table 1: Expected ¹H NMR Data for cis and trans this compound

| Proton | cis Isomer (Expected δ, multiplicity, J in Hz) | trans Isomer (Expected δ, multiplicity, J in Hz) |

| H-2 | ~3.0-3.2, m | ~2.8-3.0, m |

| H-3ax | ~2.5-2.7, dd, J ≈ 12-14, 3-5 | ~2.6-2.8, dd, J ≈ 12-14, 10-12 |

| H-3eq | ~2.3-2.5, dd, J ≈ 12-14, 2-4 | ~2.4-2.6, dd, J ≈ 12-14, 3-5 |

| H-5ax | ~2.8-3.0, m | ~2.8-3.0, m |

| H-5eq | ~2.4-2.6, m | ~2.4-2.6, m |

| H-6ax | ~3.0-3.2, m | ~3.0-3.2, m |

| H-6eq | ~2.1-2.3, m | ~2.1-2.3, m |

| CH₃ | ~1.0-1.2, d, J ≈ 6-7 | ~0.9-1.1, d, J ≈ 6-7 |

| CH₂-Ph | ~3.5-3.7, s | ~3.5-3.7, s |

| Ar-H | ~7.2-7.4, m | ~7.2-7.4, m |

Table 2: Expected ¹³C NMR Data for cis and trans this compound

| Carbon | cis Isomer (Expected δ) | trans Isomer (Expected δ) |

| C=O (C4) | ~208-210 | ~208-210 |

| C2 | ~58-60 | ~56-58 |

| C3 | ~48-50 | ~46-48 |

| C5 | ~40-42 | ~40-42 |

| C6 | ~55-57 | ~55-57 |

| CH₃ | ~15-17 | ~14-16 |

| CH₂-Ph | ~62-64 | ~62-64 |

| Ar-C | ~127-138 | ~127-138 |

Detailed Experimental Protocols

NMR Sample Preparation and Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

2D NMR Spectroscopy: To aid in the unambiguous assignment of proton and carbon signals, acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space interactions, further confirming the stereochemistry.

Visualization of Conformational Analysis Workflow

The following diagrams illustrate the logical workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of cis and trans this compound relies on a combination of synthesis, isomer separation, and detailed NMR spectroscopic analysis. The determination of vicinal proton-proton coupling constants is a cornerstone of this analysis, allowing for the elucidation of the preferred chair conformation and the equatorial or axial orientation of the methyl substituent for each diastereomer. This detailed structural understanding is fundamental for the application of these and related piperidin-4-one derivatives in drug discovery and development, where the three-dimensional structure of a molecule is intrinsically linked to its biological activity.

The Emerging Therapeutic Potential of 1-Benzyl-2-methylpiperidin-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-2-methylpiperidin-4-one scaffold and its derivatives are gaining significant attention in medicinal chemistry as a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current research, focusing on the potential therapeutic applications, underlying mechanisms of action, and key experimental data associated with these compounds. The primary areas of investigation for these derivatives include neurodegenerative disorders, particularly Alzheimer's disease, and oncology.

Alzheimer's Disease: Targeting Cholinesterase with Precision

A substantial body of research has focused on the development of this compound derivatives as potent and selective acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE in the brain can lead to increased acetylcholine levels, which is a therapeutic strategy to alleviate the cognitive symptoms of Alzheimer's disease.

Quantitative Data: Acetylcholinesterase and Butyrylcholinesterase Inhibition

The following table summarizes the in vitro inhibitory activities of several key this compound derivatives and related compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are presented.

| Compound ID | Target Enzyme | IC50 (nM) | Selectivity (AChE/BuChE) | Reference |

| 13e (E2020) | AChE | 5.7 | 1250-fold for AChE | [1] |

| BuChE | - | |||

| 21 | AChE | 0.56 | 18,000-fold for AChE | |

| BuChE | - | |||

| 19 | AChE | 1.2 | ~34700-fold for AChE | |

| BuChE | - | |||

| 15b | eeAChE | 390 | - | |

| 15j | eqBChE | 160 | - | |

| 28 | AChE | 410 | - | |

| 20 | AChE | 5940 | - |

Oncology: A New Frontier for Piperidine Derivatives

Recent studies have highlighted the potential of piperidine-based compounds as anticancer agents. These derivatives have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action are diverse and appear to involve the modulation of critical signaling pathways that control cell proliferation, apoptosis, and survival.

Quantitative Data: In Vitro Cytotoxicity of Piperidine Derivatives

The table below presents the cytotoxic activity of various piperidine derivatives against several human cancer cell lines, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

| Compound ID | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| 5h | SW480 | Colorectal Cancer | 15.70 ± 0.28 | [2] |

| MCF-7 | Breast Cancer | 16.50 ± 4.90 | [2] | |

| 5b | MCF-7 | Breast Cancer | 14.15 | [2] |

| SW480 | Colorectal Cancer | 31.75 | [2] | |

| 16 | A2780 | Ovarian Cancer | 0.31 - 5.62 | [3] |

| HT-29 | Colorectal Adenocarcinoma | 0.31 - 5.62 | [3] | |

| MCF-7 | Breast Carcinoma | 0.31 - 5.62 | [3] | |

| 15 | A2780 | Ovarian Cancer | 18.77 - 47.05 | [3] |

| HT-29 | Colorectal Adenocarcinoma | 18.77 - 47.05 | [3] | |

| MCF-7 | Breast Carcinoma | 18.77 - 47.05 | [3] | |

| 4g | 60 human cancer cell lines | Various | 0.25 - 8.34 (GI50) | [4] |

| 4i | 60 human cancer cell lines | Various | 1.42 - 5.86 (GI50) | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols frequently employed in the evaluation of this compound derivatives.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity.

-

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction produces a yellow anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.

-

Reagents:

-

Tris-HCl Buffer (50 mM, pH 8.0)

-

AChE Solution (e.g., 0.1 U/mL in Tris-HCl buffer)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

Test compound (inhibitor) at various concentrations

-

-

Procedure (96-well plate format):

-

Add buffer, AChE solution, DTNB solution, and the test compound to the wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 10 minutes) using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then determined from the dose-response curve.

-

In Vivo Assessment of Cognitive Enhancement: Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of neurodegenerative diseases like Alzheimer's.

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase (Training): Mice are placed in the pool from different starting positions and must learn to find the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) and the path length are recorded. This is typically done over several days with multiple trials per day.

-

Probe Trial (Memory Test): After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.

-

-

Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are the primary measures of cognitive function.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

The MTT reagent is added to each well and incubated to allow formazan formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Drug Discovery Workflow for this compound Derivatives

Caption: A generalized workflow for the discovery and development of this compound derivatives.

Mechanism of Action: Acetylcholinesterase Inhibition

Caption: Cholinergic synapse showing AChE inhibition by a this compound derivative.

Potential Anticancer Signaling Pathways Modulated by Piperidine Derivatives

Caption: Key signaling pathways potentially targeted by anticancer piperidine derivatives.

Conclusion

This compound derivatives represent a promising and versatile scaffold in modern drug discovery. Their demonstrated efficacy as acetylcholinesterase inhibitors makes them strong candidates for further development in the treatment of Alzheimer's disease. Furthermore, the emerging evidence of their anticancer properties opens up new avenues for research in oncology. The continued exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and detailed elucidation of their mechanisms of action will be critical in translating the therapeutic potential of these compounds into clinical applications. This guide serves as a foundational resource for professionals dedicated to advancing the development of these promising therapeutic agents.

References

- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-Benzyl-2-methylpiperidin-4-one

Chemical Identification and Physical Properties

This section outlines the known properties of 1-Benzyl-4-piperidone. These values should be considered indicative for 1-Benzyl-2-methylpiperidin-4-one.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₂H₁₅NO | [1][2] |

| Molecular Weight | 189.26 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 133 - 135 °C @ 7 mmHg | [1] |

| Flash Point | 71 °C / 159.8 °F | [1][2] |

| Density | 1.021 - 1.060 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.541 | [2] |

| Solubility | Slightly soluble in water. Soluble in organic solvents. | [3] |

| Storage Temperature | 2-8°C, Refrigerated | [2] |

Hazard Identification and Safety Precautions

Based on the data for 1-Benzyl-4-piperidone, the compound is considered hazardous. The following table summarizes the GHS hazard statements.

| GHS Hazard Statement | Description | Citation(s) |

| H227 | Combustible liquid | |

| H302 | Harmful if swallowed | [4][5] |

| H315 | Causes skin irritation | [4][5] |

| H317 | May cause an allergic skin reaction | [4][5] |

| H319 | Causes serious eye irritation | [4][5] |

| H335 | May cause respiratory irritation | [4][5] |

Signal Word: Warning[2]

Personal Protective Equipment (PPE) and Handling:

| Precautionary Statement | Description | Citation(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3][4] |

| P264 | Wash face, hands, and any exposed skin thoroughly after handling. | [3][4] |

| P270 | Do not eat, drink or smoke when using this product. | [3][4] |

| P271 | Use only outdoors or in a well-ventilated area. | [4] |

| P272 | Contaminated work clothing should not be allowed out of the workplace. | [3][4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][4] |

| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [3] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. | [3] |

| P403 + P235 | Store in a well-ventilated place. Keep cool. | [3] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [3] |

Experimental Protocols

General Synthesis of N-Benzyl Piperidone Derivatives:

The synthesis of N-benzyl piperidone derivatives often involves the reaction of a piperidone salt with an benzyl halide. The following is a general procedure adapted from the synthesis of 1-Benzyl-4-piperidone.[6]

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Anhydrous potassium carbonate

-

Benzyl bromide

-

Dry N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 4-piperidone monohydrate hydrochloride and anhydrous potassium carbonate in dry DMF is stirred at room temperature for 30 minutes.[6]

-

Benzyl bromide is added dropwise to the reaction mixture.[6]

-

The mixture is heated at 65°C for 14 hours.[6]

-

After cooling to room temperature, the mixture is filtered and quenched with ice water.[6]

-

The resulting mixture is extracted with ethyl acetate.[6]

-

The combined organic layers are washed with water followed by brine.[6]

-

The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the product.[6]

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of N-benzyl piperidone derivatives.

Biological Activity and Signaling Pathways

Derivatives of 1-Benzyl-4-piperidone are investigated for various biological activities. For instance, they are precursors in the synthesis of potent acetylcholinesterase (AChE) inhibitors, which are relevant in the research for Alzheimer's disease treatment.[7] Additionally, they are used in the development of menin inhibitors for acute leukemia.[8]

Signaling Pathway Diagram: Acetylcholinesterase Inhibition

The diagram below illustrates the role of acetylcholinesterase in synaptic transmission and how its inhibition by compounds derived from 1-benzyl-4-piperidone can increase acetylcholine levels.

Caption: Inhibition of AChE by 1-benzyl-4-piperidone derivatives increases acetylcholine in the synapse.

First Aid Measures

The following first aid measures are based on the potential hazards of 1-Benzyl-4-piperidone.

| Exposure Route | First Aid Measures | Citation(s) |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention. | [1][4] |

| Skin Contact | Immediately remove all contaminated clothing, including footwear. Flush skin and hair with running water (and soap if available). Seek medical attention in case of irritation. | [1][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [1][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. | [1][3] |

Fire-Fighting and Spill Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1]

-

Specific Hazards: Combustible material. Containers may explode when heated.[1] May emit poisonous or corrosive fumes.[4]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[1][4]

Accidental Release Measures:

-

Personal Precautions: Avoid breathing vapors and contact with skin and eyes. Wear protective equipment.[4]

-

Environmental Precautions: Prevent entry into drains or waterways.[4]

-

Containment and Cleanup: Absorb spill with inert material (e.g., sand, earth, vermiculite). Place in a suitable, labeled container for waste disposal.[4]

References

- 1. fishersci.com [fishersci.com]

- 2. 1-ベンジル-4-ピペリドン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Benzyl-4-piperidone - Safety Data Sheet [chemicalbook.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

A-to-Z Guide on the Physicochemical Properties of Substituted Piperidin-4-ones

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one scaffold is a crucial heterocyclic motif frequently incorporated into the structure of pharmacologically active compounds. Its derivatives are noted for a wide range of biological activities, including analgesic, antimicrobial, and anticancer properties.[1] Understanding the physicochemical properties of these substituted piperidin-4-ones is paramount for drug design and development, as these characteristics profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

This technical guide provides a comprehensive overview of the key physicochemical properties of substituted piperidin-4-ones, detailed experimental protocols for their determination, and logical workflows to guide research efforts.

Key Physicochemical Properties

The properties of pKa, lipophilicity (logP/logD), aqueous solubility, and melting point are fundamental to the characterization of any potential drug candidate. These parameters dictate how a molecule will behave in a biological system and are critical for optimizing its therapeutic potential.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at a given pH. The piperidine nitrogen imparts basicity to the scaffold, and its pKa is highly sensitive to the nature and position of substituents. This ionization state affects solubility, permeability, and binding to target proteins.

Table 1: Experimentally Determined pKa Values for Selected Piperidine Derivatives

| Compound/Substituent | pKa | Notes |

| Piperidine | 11.22 | Unsubstituted parent heterocycle.[2] |

| Phenacyl derivatives | 5.8 - 8.2 | A study of ten novel phenacyl derivatives of piperidine showed pKa values in this range, influenced by substituents on the phenyl ring.[3] |

| N-methylimidazole group | ~6.51 | In a complex polyamide containing a piperidine-like linker, the N-methylimidazole moiety had this pKa.[4] |

| Tertiary amine group | ~9.70 | In the same polyamide, the tertiary amine group in the linker exhibited this pKa.[4] |

Lipophilicity (logP and logD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a critical factor influencing membrane permeability, plasma protein binding, and metabolic stability. According to Lipinski's "rule of five," a successful drug candidate should ideally have a LogP value not greater than 5.[5]

LogD is particularly relevant for ionizable compounds as it considers the pH of the medium. For basic compounds like piperidines, lipophilicity can change dramatically with pH as the molecule transitions between its ionized (more water-soluble) and neutral (more lipid-soluble) forms.

Table 2: Experimentally Determined logD Values for Selected Piperidine Derivatives

| Compound/Substituent | logD (pH 7.4) | Notes |

| 4-(2-aminoethyl)piperidine derivative (4a) | -0.79 | A polar compound designed to have low lipophilicity.[6] |

| N-methyl-4-(2-aminoethyl)piperidine derivative (18a) | 0.52 | N-methylation increases lipophilicity compared to the unsubstituted amine.[6] |

| Related cyclohexane derivative (3) | 3.25 | Replacing the piperidine nitrogen with carbon significantly increases lipophilicity.[6] |

Aqueous Solubility

Solubility is the maximum amount of a substance that can be dissolved in a solvent at equilibrium and is a prerequisite for absorption.[7] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[8] The solubility of ionizable compounds like substituted piperidin-4-ones is highly pH-dependent.[8]

Table 3: Solubility Data for Selected Piperidin-4-one and Related Derivatives

| Compound/Substituent | Solubility | Solvent/Conditions |

| 2,6-disubstituted piperidine-4-one (4a, R=4-Cl) | Soluble | DMSO[9] |

| 2,6-disubstituted piperidine-4-one (4b, R=4-F) | Soluble | DMSO[9] |

| Piperidine (parent) | Miscible | Water, Alcohol[10] |

| Piperidine (parent) | Soluble | Ether, Acetone, Benzene, Chloroform[10] |

Note: Quantitative aqueous solubility data for specific substituted piperidin-4-ones is sparse in the reviewed literature. Often, solubility is only qualitatively described in solvents used for biological assays (e.g., DMSO).

Melting Point

The melting point (M.P.) is an indicator of purity and is influenced by the crystal lattice energy of the solid. It reflects the strength of intermolecular forces.

Table 4: Melting Points of Various Substituted Piperidin-4-ones

| Compound/Substituent | Melting Point (°C) |

| 3-Methyl-2-(4-chlorophenyl)-6-phenyl-piperidin-4-one | 148—150 |

| 3-Methyl-2-(4-fluorophenyl)-6-phenyl-piperidin-4-one | 130—132 |

| 3-Methyl-2-(4-methoxyphenyl)-6-phenyl-piperidin-4-one | 120—122 |

| 3-Methyl-2,6-bis-(4-chlorophenyl)-piperidin-4-one | 188—190 |

| 3-Methyl-2,6-bis-(4-fluorophenyl)-piperidin-4-one | 178—180 |

| 3-Methyl-2,6-bis-(4-methoxyphenyl)-piperidin-4-one | 164—166 |

| 3,5-Dimethyl-2,6-diphenylpiperidin-4-one | 151-153 |

(Data sourced from reference[11])

Experimental Protocols & Workflows

Accurate and reproducible determination of physicochemical properties is essential. Below are detailed methodologies for the key experiments.

General Synthesis and Characterization Workflow

The synthesis of new derivatives is the first step, typically followed by purification and structural confirmation before physicochemical properties are measured.

Caption: General workflow from synthesis to physicochemical analysis of piperidin-4-ones.

Protocol 1: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[3]

-

Instrument Calibration : Calibrate the potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[12]

-

Sample Preparation :

-

Prepare a sample solution of the piperidine derivative (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low.[12]

-

Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.1 M or 0.15 M potassium chloride (KCl).[3][12]

-

Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of bases.[13]

-

-

Titration :

-

Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 ± 0.5°C) with constant stirring.[3]

-

Immerse the calibrated pH electrode into the solution.

-

Add standardized titrant (e.g., 0.1 M NaOH for an acidic salt of the piperidine or 0.1 M HCl for the free base) in small, precise aliquots.[12]

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis :

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point. For more complex or multiprotic systems, the pKa values can be determined from the inflection points of the curve, often by analyzing the first or second derivative of the plot.[4]

-

Caption: Experimental workflow for pKa determination via potentiometric titration.

Protocol 2: logP/logD Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for logP and logD determination due to its direct measurement of partitioning.[14][15]

-

Phase Preparation :

-

Prepare the two immiscible phases: n-octanol (lipid phase) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD determination).

-

Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously and then allowing them to separate completely. This prevents volume changes during the experiment.

-

-

Partitioning :

-

Accurately weigh a small amount of the compound and dissolve it in one of the pre-saturated phases (usually the one in which it is more soluble).

-

Add a precise volume of the pre-saturated second phase. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound.[16]

-

Place the mixture in a sealed container and shake or stir vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2, 4, or up to 24 hours) to ensure equilibrium is reached.[17][18]

-

-

Phase Separation :

-

Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process and ensure a clean separation.

-

-

Concentration Analysis :

-

Calculation :

-

Calculate the logP or logD using the formula: logP (or logD) = log10 ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

-

Protocol 3: Thermodynamic (Equilibrium) Solubility Assay

This method determines the equilibrium solubility of a compound in a specific aqueous buffer.

-

Sample Preparation :

-

Add an excess amount of the solid compound (to ensure a saturated solution is formed) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.[7]

-

-

Equilibration :

-

Separation of Undissolved Solid :

-

After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by high-speed centrifugation or filtration through a low-binding filter plate (e.g., Millipore Multiscreen solubility filter plates).[17]

-

-

Concentration Analysis :

-

Carefully take an aliquot of the clear supernatant or filtrate.

-

Determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS, by comparing the response to a calibration curve prepared with known concentrations of the compound.[17]

-

-

Result Reporting :

-

The determined concentration is the thermodynamic solubility of the compound under the specific experimental conditions (e.g., buffer, pH, temperature) and is typically reported in units of µg/mL or µM.[19]

-

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. researchgate.net [researchgate.net]

- 10. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. encyclopedia.pub [encyclopedia.pub]